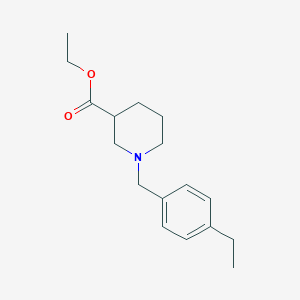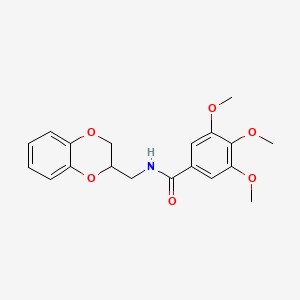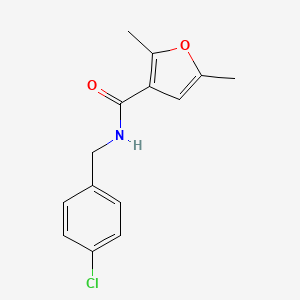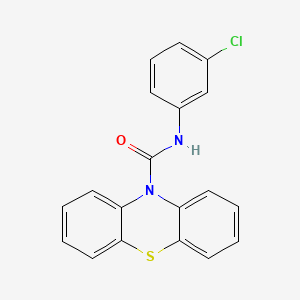![molecular formula C26H20N2O3 B5146217 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide, also known as JNJ-10198409, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation.
作用机制
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide is a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. By blocking the activity of TRPV1, this compound can reduce pain and inflammation in various diseases. Moreover, TRPV1 has also been implicated in the growth and proliferation of cancer cells, and by inhibiting TRPV1, this compound can potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of disease, including osteoarthritis, neuropathic pain, and inflammatory pain. Moreover, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of this compound are still under investigation, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide is its selectivity for the TRPV1 receptor, which allows for targeted inhibition of this receptor without affecting other ion channels or receptors. Moreover, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the research and development of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide. One potential direction is the further optimization of its pharmacokinetic properties, including increasing its solubility and reducing its toxicity. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Additionally, the potential use of this compound in combination with other therapeutic agents should be explored, as this may enhance its efficacy and reduce potential side effects. Overall, this compound is a promising compound with potential applications in various diseases, and further research is needed to fully realize its therapeutic potential.
合成方法
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 1-naphthylbutan-1-amine in the presence of a base to yield this compound. The overall yield of this synthesis is around 20%.
科学研究应用
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. Several preclinical studies have demonstrated the efficacy of this compound in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory pain. Moreover, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
属性
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3/c29-23(27-22-14-5-8-17-7-1-2-11-19(17)22)15-6-16-28-25(30)20-12-3-9-18-10-4-13-21(24(18)20)26(28)31/h1-5,7-14H,6,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMCNUAIEZEXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)

![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)

![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)